1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline as the starting material.
Reaction Steps: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation Products: Carboxylic acids such as 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanoic acid.
Reduction Products: Alcohols such as 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanol.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It serves as a building block for the development of fluorinated bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: A related compound with an amino group instead of a ketone.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: Another fluorinated aromatic compound with a boronic acid group.
1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane: A fluorinated ether with a different functional group.
Uniqueness: 1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone stands out due to its ketone functionality, which allows for a wide range of chemical transformations and applications compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
1-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSLAMPEQRGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.